

# Discovery and development of Glepaglutide for gastrointestinal disorders

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## Glepaglutide: A Long-Acting GLP-2 Analog for Gastrointestinal Disorders

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Glepaglutide** is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2) developed for the treatment of gastrointestinal disorders, primarily Short Bowel Syndrome (SBS). By mimicking the endogenous intestinotrophic hormone GLP-2, **glepaglutide** stimulates intestinal growth and enhances nutrient and fluid absorption, thereby reducing the need for parenteral support in patients with intestinal failure. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, pharmacokinetics, and mechanism of action of **glepaglutide**. Detailed summaries of key experimental protocols and quantitative data from clinical trials are presented, along with visualizations of the underlying signaling pathways and experimental workflows.

### Introduction: The Unmet Need in Short Bowel Syndrome

Short Bowel Syndrome is a debilitating malabsorptive condition resulting from a significant reduction in the length and/or function of the small intestine. Patients with SBS are often dependent on parenteral support (PS) to maintain fluid and nutrient balance, which is associated with significant morbidity, mortality, and reduced quality of life. The endogenous hormone GLP-2 plays a crucial role in intestinal adaptation by promoting mucosal growth and enhancing absorptive capacity. However, its therapeutic utility is limited by a very short half-life. This has driven the development of long-acting GLP-2 analogs like **glepaglutide**.

## Discovery and Preclinical Development

**Glepaglutide** is a 39-amino acid peptide, engineered from native GLP-2 with nine amino acid substitutions and a C-terminal tail of six lysines. These modifications confer stability in an aqueous solution and a significantly extended pharmacokinetic profile, allowing for less frequent dosing.<sup>[1]</sup>

## Preclinical Efficacy in a Rat Model of Intestinal Inflammation

The anti-inflammatory and mucosal regenerative effects of **glepaglutide** were evaluated in a rat model of indomethacin-induced small intestinal inflammation.

- Animal Model: Male Wistar rats were used.
- Induction of Inflammation: Small intestinal inflammation was induced by subcutaneous (SC) administration of indomethacin (7 mg/kg) once daily for two consecutive days.
- Treatment Regimens:
  - Co-treatment: **Glepaglutide** (400 nmol/kg, SC, twice daily) was administered at the onset of inflammation and continued throughout the study.
  - Post-treatment: **Glepaglutide** (400 nmol/kg, SC, twice daily) was administered after the onset of inflammation.
- Assessment of Efficacy:

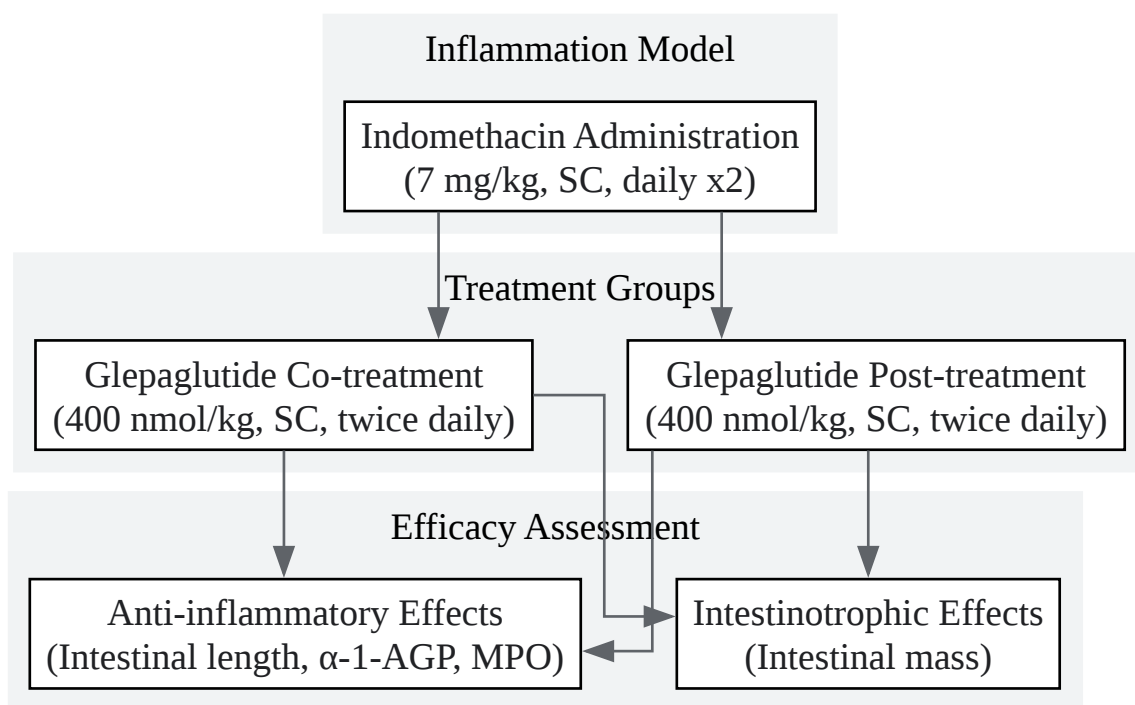
- Anti-inflammatory effects: Measured by changes in small intestinal length and concentrations of inflammatory markers  $\alpha$ -1-acid glycoprotein and myeloperoxidase (MPO).
- Intestintrophic effects: Evaluated by measuring small intestinal mass.[2]

Both co-treatment and post-treatment with **glepaglutide** demonstrated significant therapeutic benefits.

Parameter	Glepaglutide Co-treatment Effect	Glepaglutide Post-treatment Effect
Small Intestinal Shortening	Reversed	Reversed
$\alpha$ -1-acid glycoprotein (ileum)	Decreased	Decreased (jejunum and ileum)
Myeloperoxidase (ileum)	Decreased	Decreased (jejunum)
Small Intestinal Mass	Significantly increased	Significantly increased

Data from a study in a rat model of indomethacin-induced small intestinal inflammation.[2]

## Experimental Workflow: Preclinical Evaluation of Glepaglutide



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Preclinical experimental workflow for evaluating **Glepaglutide**.

## Clinical Development

**Glepaglutide** has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials, primarily in patients with SBS.

### Phase 2 Clinical Trial (NCT02690025)

This randomized, double-blind, crossover trial assessed the efficacy of **glepaglutide** in reducing fecal output in adult SBS patients.

- Patient Population: Adults with SBS and a fecal wet weight output of  $\geq 1500$  g/day .
- Study Design: Single-center, double-blind, crossover, randomized dose-finding trial.
- Intervention: Patients received daily SC injections of two of the three different doses of **glepaglutide** (0.1 mg, 1 mg, and 10 mg) for 3 weeks, separated by a 4-8 week washout period.

- Primary Endpoint: Absolute change from baseline in fecal wet weight output.
- Methodology: Metabolic balance studies were conducted before and after each treatment period to assess the primary endpoint.[3][4]

Dose	Change in Fecal Wet Weight Output ( g/day )	p-value
1 mg	-592	0.002
10 mg	-833	0.0002
0.1 mg	No significant change	-
Data from the Phase 2 trial (NCT02690025).[3]		

## Phase 3 Clinical Trial (EASE-1, NCT03690206)

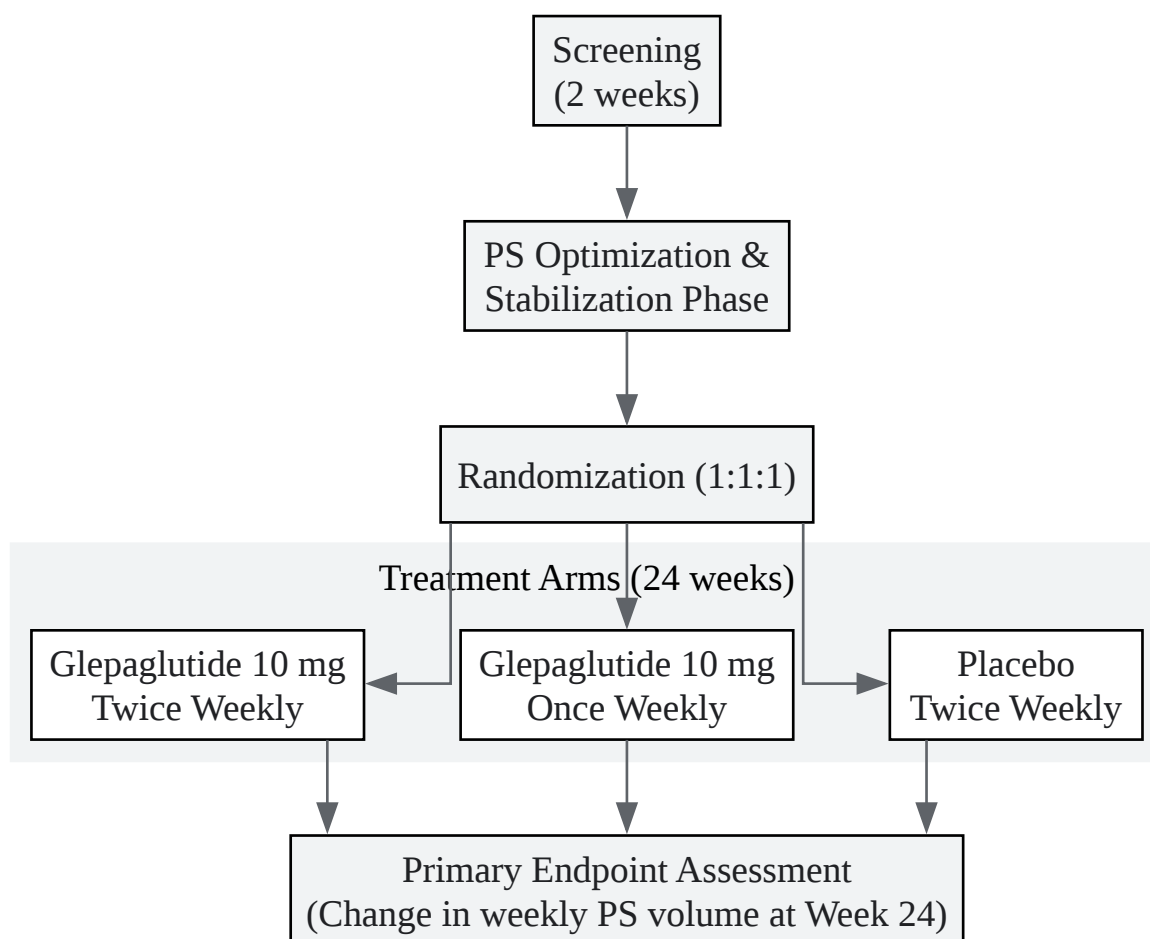
The EASE-1 trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of **glepaglutide** in reducing parenteral support volume in SBS patients.

- Patient Population: Adult SBS patients with intestinal failure requiring PS  $\geq 3$  days per week.
- Study Design: International, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Intervention: Patients were randomized (1:1:1) to receive SC injections of:
  - **Glepaglutide** 10 mg twice weekly
  - **Glepaglutide** 10 mg once weekly
  - Placebo twice weekly for 24 weeks.
- Primary Endpoint: Absolute change in weekly PS volume from baseline at week 24.
- Parenteral Support Reduction Algorithm: PS volume was reduced if the mean urine volume of a 48-hour balance period exceeded baseline values by  $>10\%$ .[5]

Treatment Group	Mean Change in Weekly PS Volume (L/week)	p-value vs. Placebo
Glepaglutide 10 mg Twice Weekly	-5.13	0.0039
Glepaglutide 10 mg Once Weekly	-3.13	Not statistically significant
Placebo	-2.85	-
Data from the EASE-1 Phase 3 trial. <a href="#">[5]</a>		

Secondary Endpoint	Glepaglutide 10 mg Twice Weekly	Placebo	p-value
Clinical Response (≥20% PS reduction)	65.7%	38.9%	0.0243
Reduction in PS days (≥1 day/week)	51.4%	19.4%	0.0043
Enteral Autonomy (Complete PS weaning)	14% (5 patients)	0%	-
Data from the EASE-1 Phase 3 trial. <a href="#">[5]</a>			

## Clinical Trial Workflow: EASE-1 Study Design



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Simplified workflow of the EASE-1 Phase 3 clinical trial.

## Pharmacokinetics and Metabolism

**Glepaglutide** exhibits a significantly protracted pharmacokinetic profile, primarily due to the slow release of its active metabolites from the subcutaneous depot.

Following subcutaneous injection, **glepaglutide** is proteolytically cleaved at its C-terminus to form two main active metabolites: M1 (35 amino acids) and M2 (34 amino acids).[1] These metabolites, along with the parent drug, contribute to the overall pharmacodynamic effect. At steady state, the parent drug contributes to less than 1% of the total exposure, while M2 is the predominant metabolite.[6]

Parameter	Glepaglutide 5 mg (once weekly)	Glepaglutide 10 mg (once weekly)
Effective Half-life (hours)	124 (73–185)	88 (31–146)
Data from a study in healthy subjects.[7]		

## Mechanism of Action: GLP-2 Receptor Signaling

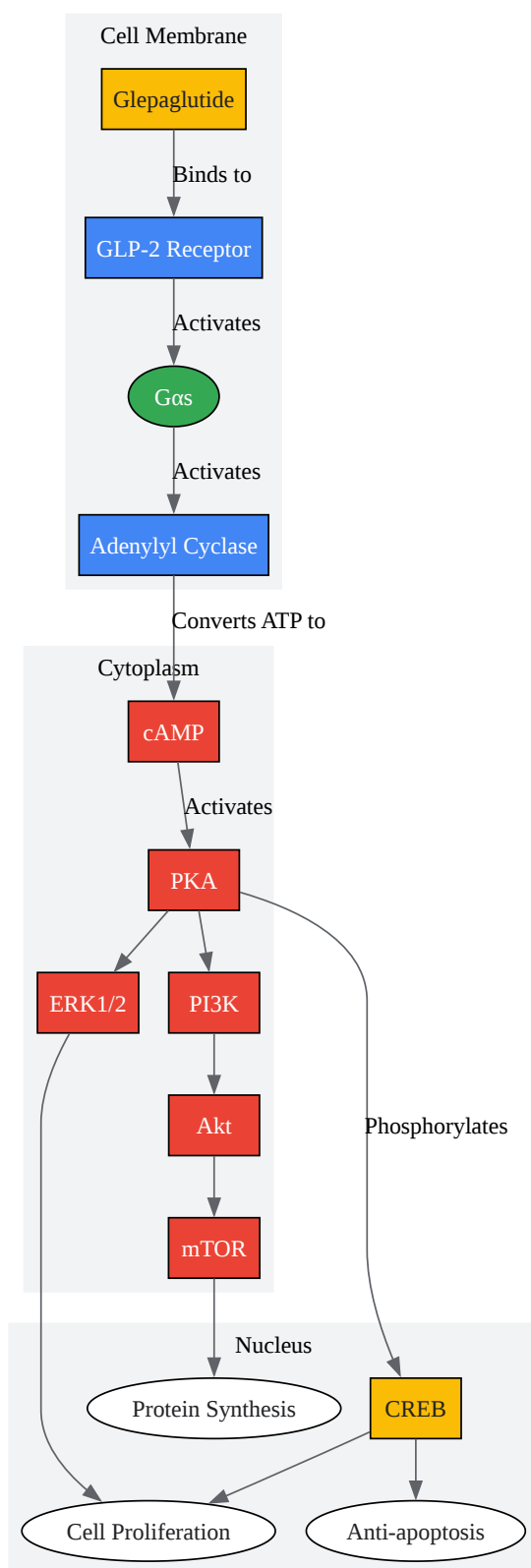
**Glepaglutide** exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of GLP-2R is primarily coupled to the G $\alpha$ s subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

The downstream signaling cascade involves multiple pathways:

- **PKA-dependent pathway:** cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial for the anti-apoptotic effects of GLP-2.
- **PI3K/Akt/mTOR pathway:** GLP-2R activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is involved in cell growth, proliferation, and protein synthesis.[8]
- **ERK1/2 pathway:** The extracellular signal-regulated kinase (ERK) 1/2 pathway is also activated, contributing to the proliferative effects of GLP-2.
- **Indirect mechanisms:** The intestinotrophic effects of GLP-2 are also mediated indirectly through the release of other growth factors, such as Insulin-like Growth Factor-1 (IGF-1).

## GLP-2 Receptor Signaling Pathway





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Simplified GLP-2 receptor signaling pathway activated by **Glepaglutide**.

## Conclusion

**Glepaglutide** represents a significant advancement in the management of Short Bowel Syndrome. Its long-acting formulation allows for infrequent administration, improving convenience for patients. Robust clinical trial data have demonstrated its efficacy in reducing parenteral support requirements and its favorable safety profile. The mechanism of action, centered on the activation of the GLP-2 receptor and subsequent downstream signaling pathways, leads to enhanced intestinal adaptation and absorptive function. Further research and long-term extension studies will continue to elucidate the full therapeutic potential of **glepaglutide** in patients with gastrointestinal disorders.

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